molecular formula C22H18 B11948265 p-Di(cis-styryl)benzene

p-Di(cis-styryl)benzene

Cat. No.: B11948265
M. Wt: 282.4 g/mol
InChI Key: IJAAWBHHXIWAHM-XSYHWHKQSA-N
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Description

p-Di(cis-styryl)benzene: is an organic compound with the molecular formula C22H18. It is a derivative of stilbene, characterized by the presence of two cis-styryl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Di(cis-styryl)benzene typically involves the hydrosilylation-protodesilylation of diarylalkynes. This method is preferred over using Lindlar’s catalyst due to its drawbacks, such as isomerization and production of alkanes during the reaction . The reaction conditions generally involve the use of a suitable solvent and a catalyst to facilitate the hydrosilylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: p-Di(cis-styryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: p-Di(cis-styryl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activity. Research is ongoing to explore their use in treating various diseases .

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its luminescent properties make it suitable for applications in display technology and sensors .

Mechanism of Action

The mechanism by which p-Di(cis-styryl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties are exploited in applications such as bioimaging and photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: p-Di(cis-styryl)benzene is unique due to its cis-styryl configuration, which imparts distinct photophysical properties compared to its trans counterpart.

Properties

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,4-bis[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12-

InChI Key

IJAAWBHHXIWAHM-XSYHWHKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)/C=C\C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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